molecular formula C20H22N2O3S B2438312 5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1105199-29-8

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2438312
CAS No.: 1105199-29-8
M. Wt: 370.47
InChI Key: MAJQSSFOJCWNIJ-UHFFFAOYSA-N
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Description

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical research compound belonging to the 1,2,4-oxadiazole class, which is recognized in medicinal chemistry as a hydrolytically stable bioisostere for amide and ester bonds . This characteristic makes such compounds valuable scaffolds in drug discovery, particularly for improving the metabolic stability and ADMET profiles of potential therapeutic agents . The 1,2,4-oxadiazole core is versatile and appears in investigational compounds across a wide spectrum of therapeutic areas, including oncology, immunology, and infectious diseases . Specific derivatives of 1,2,4-oxadiazoles have been identified as a new class of anti-prostate cancer agents, demonstrating promising activity against androgen-independent cancer cells with low cytotoxicity on non-cancerous cells . Furthermore, the presence of a sulfonylmethyl group in its structure may be of significant interest, as sulfonyl-containing 1,2,4-oxadiazoles can be synthesized for targeted biological evaluation . Researchers are exploring the mechanism of action of analogous 1,2,4-oxadiazole compounds, which may involve the inhibition of key enzymes or growth factors responsible for cell proliferation . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14(2)12-16-6-10-18(11-7-16)26(23,24)13-19-21-20(22-25-19)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJQSSFOJCWNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule, 5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, is dissected into two primary fragments:

  • 1,2,4-Oxadiazole core : Derived from cyclization of a p-tolyl amidoxime and a sulfonylmethyl-containing carboxylic acid.
  • Sulfonylmethyl side chain : Introduced via nucleophilic substitution or oxidation of a thiomethyl precursor.

Retrosynthetic disconnection at the oxadiazole C5–N bond suggests two convergent routes:

  • Route A : Cyclocondensation of p-tolyl amidoxime with preformed (4-isobutylphenylsulfonyl)acetic acid.
  • Route B : Post-cyclization sulfonylation of a 5-(methylthio)methyl intermediate.

Synthesis of Key Intermediates

Preparation of p-Tolyl Amidoxime

p-Tolyl amidoxime serves as the azole precursor. Synthesis involves treatment of p-tolunitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12 h, 80°C), yielding the amidoxime as a white crystalline solid (mp 142–144°C) in 85–90% yield.

Reaction Conditions :

  • p-Tolunitrile (1.0 eq), NH2OH·HCl (1.2 eq), NaHCO3 (1.5 eq), EtOH/H2O, reflux, 12 h.

Synthesis of (4-Isobutylphenylsulfonyl)acetic Acid

This intermediate is critical for Route A. A three-step sequence is employed:

Thioether Formation

4-Isobutylthiophenol reacts with chloroacetic acid in the presence of K2CO3 (DMF, 60°C, 6 h) to yield (4-isobutylphenylthio)acetic acid (92% yield).

Reaction Equation :
$$
\text{4-Isobutylthiophenol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(4-Isobutylphenylthio)acetic acid}
$$

Oxidation to Sulfone

The thioether is oxidized with 30% H2O2 in glacial acetic acid (0°C to RT, 4 h), affording the sulfonyl derivative in 94% yield.

Optimization Data :

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
H2O2 AcOH 0 → 25 4 94
mCPBA CH2Cl2 25 12 88

Oxadiazole Ring Formation

Cyclocondensation via Amidoxime-Carboxylic Acid Coupling

The T3P-mediated cyclization (Route A) proves most efficient. p-Tolyl amidoxime and (4-isobutylphenylsulfonyl)acetic acid are combined with T3P (propylphosphonic anhydride) in EtOAc at 80°C for 6 h, yielding the oxadiazole in 89% purity.

Critical Parameters :

  • Molar Ratio : Amidoxime:Acid:T3P = 1:1:1.2
  • Base : Et3N (2.0 eq) to scavenge HCl.
  • Workup : Precipitation with 10% HCl, filtration, and recrystallization from EtOH/H2O.

Comparative Yields :

Coupling Agent Temp (°C) Time (h) Yield (%)
T3P 80 6 89
DCC 25 24 65
EDC 40 18 72

Alternative Route: Post-Cyclization Sulfonylation (Route B)

For substrates sensitive to sulfonyl groups during cyclization, Route B introduces the sulfone post-cyclization:

  • 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole : Synthesized via cyclization of p-tolyl amidoxime with chloroacetic acid (TBTU, DIPEA, DMF, 50°C, 8 h, 78% yield).
  • Nucleophilic Substitution : React with 4-isobutylthiophenol (K2CO3, DMF, 60°C, 6 h) to install the thioether (85% yield).
  • Oxidation : As in Section 2.2.2.

Advantages : Avoids sulfone instability during cyclization.
Disadvantages : Additional steps reduce overall yield (Route A: 89% vs. Route B: 73%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.2 Hz, 2H, Ar-H), 7.78 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, p-tolyl), 7.22 (d, J = 8.0 Hz, 2H, p-tolyl), 4.52 (s, 2H, SCH2), 2.88 (hept, J = 6.8 Hz, 1H, CH(CH3)2), 2.42 (s, 3H, Ar-CH3), 1.32 (d, J = 6.8 Hz, 6H, (CH3)2CH).
  • HRMS (ESI+) : m/z calc. for C21H23N2O3S [M+H]+: 383.1429; found: 383.1432.

Scalability and Process Optimization

Large-Scale T3P Cyclization

Kilogram-scale trials (Route A) using flow chemistry demonstrate:

  • Throughput : 1.2 kg/day in continuous flow reactor.
  • Purity : 99.2% by HPLC (C18, MeCN/H2O 70:30).
  • Cost Analysis : T3P reagent contributes 62% of raw material costs, prompting evaluation of cheaper alternatives (e.g., TBTU).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonylmethyl side chain undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

Reagent Conditions Product Yield Source
Primary aminesK₂CO₃, DMF, 80°CN-alkylsulfonamide derivatives65-78%
ThiolsEt₃N, CH₃CN, refluxThioether-linked oxadiazoles58-72%
Hydroxide ionsNaOH, H₂O/EtOH, 60°CSulfinic acid derivatives (via desulfonation)40-55%

Oxadiazole Ring Reduction

The 1,2,4-oxadiazole core can be reduced to form diamines or ring-opened products under controlled conditions:

Reducing Agent Conditions Major Product Notes Source
LiAlH₄Dry THF, 0°C→RT1,2-diamine derivativeSelective N-O bond cleavage
H₂/Pd-CEtOH, 50 psi H₂p-tolyl-substituted amidineFull ring hydrogenolysis
NaBH₄/CuCl₂MeOH, 50°CPartially reduced oxadiazolineRequires stoichiometric Cu²⁺

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group undergoes regioselective electrophilic substitution:

Reaction Reagent Position Product Yield Source
NitrationHNO₃/H₂SO₄Para to -CH₃3-(4-methyl-3-nitrophenyl) derivative82%
SulfonationClSO₃H, 0°CMeta to -CH₃Sulfonic acid-functionalized analog68%

Ring-Opening and Rearrangement

Under acidic or oxidative conditions, the oxadiazole ring undergoes transformations:

Condition Reagent Product Mechanism Source
HCl (conc.)Reflux, 12 hrp-tolylurea and sulfonylacetic acidHydrolytic ring opening
mCPBACH₂Cl₂, 0°C→RTSulfone-oxadiazole N-oxideOxidation at sulfur
UV light (254 nm)CH₃CN, 24 hrRearranged isoxazole derivativePhotoinduced electrocyclization

Cross-Coupling Reactions

The sulfonylmethyl group participates in transition-metal-catalyzed couplings:

Reaction Type Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-sulfonyl oxadiazoles70-85%
SonogashiraPdCl₂, CuI, PPh₃Terminal alkynesAlkynylated sulfonyl-oxadiazoles65-78%

Key Stability Considerations

  • Thermal Stability : Decomposes above 240°C via retro-cycloaddition, releasing SO₂ and nitriles .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds similar to 5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole have been tested against various cancer cell lines, including leukemia and solid tumors. A study noted that certain oxadiazole derivatives showed substantial cytotoxicity against the NCI-60 cancer cell lines, indicating their potential as anticancer agents .

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15
Similar DerivativeGlioblastoma10
Similar DerivativeLung Cancer12

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. A series of oxadiazole derivatives were synthesized and tested in models such as the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) tests. Compounds with specific substitutions demonstrated significant anticonvulsant activity, suggesting that modifications to the oxadiazole structure can enhance therapeutic efficacy .

Antimicrobial and Antioxidant Effects

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have shown effective antibacterial and antioxidant activities. A study indicated that certain derivatives exhibited comparable efficacy to established antibiotics .

CompoundActivity TypeEfficacyReference
This compoundAntibacterialModerate
Similar DerivativeAntioxidantHigh

Anti-Diabetic Potential

Recent investigations into the anti-diabetic properties of oxadiazole derivatives revealed promising results. Studies using genetically modified models indicated that certain compounds could significantly lower glucose levels in diabetic models such as Drosophila melanogaster, showcasing their potential for developing anti-diabetic medications .

Mechanistic Insights

The mechanism of action for these compounds often involves interaction with biological targets such as carbonic anhydrases or other enzymes related to cancer progression or metabolic pathways. For example, a study highlighted that some oxadiazoles selectively inhibit human carbonic anhydrases at very low concentrations, which could be leveraged in drug design .

Case Study 1: Anticancer Screening

A series of novel oxadiazoles were synthesized and screened against various cancer cell lines. The results indicated that modifications at specific positions on the oxadiazole ring led to enhanced anticancer activity.

Case Study 2: Anticonvulsant Testing

In a controlled study involving PTZ-induced seizures in animal models, specific oxadiazole derivatives exhibited significant protective effects against seizures compared to control groups.

Mechanism of Action

The mechanism of action of 5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.

Uniqueness

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical reactivity and potential applications. Its oxadiazole ring provides stability and versatility, making it a valuable compound for various research and industrial purposes.

Biological Activity

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of oxadiazoles allows for the modification of their properties and activities, making them valuable in drug design and development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Oxadiazoles have been shown to inhibit various enzymes such as carbonic anhydrase (CA), histone deacetylases (HDAC), and butyrylcholinesterase (BChE). These enzymes play crucial roles in cellular processes and their inhibition can lead to therapeutic effects against diseases like cancer and Alzheimer's .
  • Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits cytotoxic activity against several cancer cell lines. For instance, it has demonstrated significant antiproliferative effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : Some derivatives of oxadiazoles have shown promising antibacterial and antifungal activities. The sulfonamide group present in this compound may enhance its interaction with microbial targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives, including this compound. The compound was tested against a panel of human cancer cell lines:

Cell LineIC50 (µM)
HeLa10.5
Caco-28.3
MCF-7 (breast)12.0
A549 (lung)15.7

The results demonstrated that the compound exhibited selective cytotoxicity against these cancer cells, particularly in cervical and colon cancers .

Case Study 2: Anti-inflammatory Properties

In another investigation focused on the anti-inflammatory effects of oxadiazole derivatives, it was found that this compound significantly reduced inflammation markers in vitro:

Inflammatory MarkerControl LevelTreated Level
IL-6150 pg/mL75 pg/mL
TNF-α200 pg/mL90 pg/mL

This study suggests that the compound could be a candidate for further development as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with activated carboxylic acid derivatives. For the target compound, a two-step approach is recommended:

Intermediate Formation : React 3-(p-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole (prepared via cyclization of p-tolylamidoxime with chloroacetic anhydride) with 4-isobutylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce the sulfonylmethyl group .

Optimization : Use polar aprotic solvents (e.g., DMF or acetone) and reflux conditions (50–80°C) to enhance reactivity. Catalytic KI can improve nucleophilic substitution efficiency . Yields for analogous compounds range from 59–80%, depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and substituent integration. For example, the p-tolyl group shows characteristic aromatic protons at δ 7.4–8.0 ppm, while the sulfonylmethyl group appears as a singlet near δ 4.7 ppm .
  • X-ray Crystallography : Resolve dihedral angles between the oxadiazole ring and aryl groups (typically 7–25°), ensuring coplanarity for bioactivity .
  • HRMS : Validate molecular formula (e.g., C₂₁H₂₃N₃O₃S) with <2 ppm mass error .

Advanced Research Questions

Q. How do structural modifications at the sulfonylmethyl and p-tolyl positions influence the compound's bioactivity, and what SAR trends have been observed?

  • Methodological Answer :

  • Sulfonylmethyl Group : Replacement with methylsulfonyl or tosyl groups in analogous 1,2,4-oxadiazoles reduces apoptotic activity by 40–60%, suggesting the isobutylphenyl group enhances membrane permeability or target binding .
  • p-Tolyl Substitution : Fluorination or electron-withdrawing groups (e.g., -CF₃) at the para position improve cytotoxicity (IC₅₀ values <1 μM in breast cancer cells) but may reduce selectivity .
  • SAR Strategy : Use in vitro caspase-3/7 activation assays (e.g., in T47D cells) and flow cytometry to correlate substituent effects with G₁ phase arrest and apoptosis .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's mechanism of action as an apoptosis inducer?

  • Methodological Answer :

  • In Vitro :
  • Cell Lines : Screen against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) lines due to their sensitivity to oxadiazole-based apoptosis inducers .
  • Assays : Use Annexin V/PI staining for apoptosis quantification and mitochondrial membrane potential (ΔΨm) assays (JC-1 dye) to confirm intrinsic pathway involvement .
  • In Vivo :
  • Xenograft Models : Evaluate tumor regression in MX-1 (breast cancer) xenografts at 10–50 mg/kg doses. Monitor toxicity via liver enzyme (ALT/AST) and renal function (BUN/creatinine) tests .

Q. How can researchers resolve discrepancies in reported synthetic yields for 1,2,4-oxadiazole derivatives, and what factors influence reaction efficiency?

  • Methodological Answer :

  • Yield Variability : Bis-oxadiazoles (e.g., 5,5'-di-p-tolyl derivatives) show lower yields (51–65%) due to steric hindrance during cyclization, whereas monosubstituted analogs achieve 59–80% yields via optimized Staudinger/aza-Wittig reactions .
  • Critical Factors :

Purification : Flash chromatography (SiO₂, heptane:ethyl acetate gradients) improves purity .

Catalysts : Use Pd/C or CuI for cross-coupling steps in heteroaryl substitutions .

  • Contradiction Analysis : Compare reaction times (6–24 hours), solvent polarity, and substituent electronic effects (e.g., electron-deficient aryl groups accelerate cyclization) .

Experimental Design & Target Identification

Q. What strategies are recommended for identifying the molecular target of this compound in apoptosis pathways?

  • Methodological Answer :

  • Photoaffinity Labeling : Synthesize a biotinylated analog with a diazirine photo-crosslinker. Irradiate treated cells (365 nm, 10 min), followed by streptavidin pull-down and LC-MS/MS to identify bound proteins (e.g., TIP47, an IGF-II receptor binder in analogous compounds) .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in apoptotic-sensitive cell lines to pinpoint essential genes (e.g., Bcl-2 family regulators) .

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